molecular formula C38H56N4O4 B1676193 Memoquin CAS No. 616885-87-1

Memoquin

Cat. No. B1676193
M. Wt: 632.9 g/mol
InChI Key: VPXVPJQOPRBXPO-UHFFFAOYSA-N
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Description

Memoquin (MQ) is a quinone-bearing polyamine compound . It has emerged as a promising candidate for the treatment of Alzheimer’s disease (AD) due to its multi-target profile . MQ is a nanomolar inhibitor of human acetylcholinesterase (AChE), and it is 10 times more potent than donepezil, the most potent anti-AChE drug .


Synthesis Analysis

Memoquin is a novel multifunctional compound designed by inserting the benzoquinone nucleus of coenzyme Q into a polyamine scaffold . The synthesis of monomeric derivatives related to the multitarget lead candidate memoquin has been reported .


Molecular Structure Analysis

The molecular structure of Memoquin is complex. It is a quinone-bearing polyamine compound . The molecular formula of Memoquin is C38H56N4O4 .


Chemical Reactions Analysis

Memoquin acts as an acetylcholinesterase and β-secretase-1 inhibitor . It also possesses anti-amyloid and anti-oxidant properties . The chemical reactions involved in these processes are complex and involve multiple targets .

Scientific Research Applications

Therapeutic Opportunity for Alzheimer’s Disease

Memoquin, a novel chemical entity, has been developed following the multi-target-directed ligand (MTDL) design strategy, specifically for neurodegenerative diseases like Alzheimer's. This approach arises from the understanding that Alzheimer’s is a multifactorial syndrome, requiring interventions at multiple levels of the neurotoxic cascade. Memoquin’s multifunctional profile demonstrates its potential in innovative drug development for treating neurodegenerative diseases (Bolognesi, Cavalli, & Melchiorre, 2011).

Analytical Development for Memoquin

A specific ion-pair HPLC method with coulometric detection was developed for analyzing memoquin, exploiting its electroactivity due to the quinone ring. This method, featuring a monolithic stationary phase and efficient coulometric detection, is particularly suitable for sensitive and selective analysis of memoquin in biological samples, demonstrating its utility in pharmacological studies (Mancini et al., 2007).

Photostability of Memoquin

The photostability of memoquin, an aspect critical for its storage and handling, was investigated under simulated natural sunlight. The study found that memoquin is more stable at physiological and acid pHs, with a slower degradation pattern under basic conditions. These findings are essential for ensuring the integrity and efficacy of memoquin in various research and clinical applications (Mancini, Bolognesi, Melchiorre, & Andrisano, 2009).

Balancing Anti-Amyloid and Anticholinesterase Capacity

Memoquin demonstrates a balanced biological profile, being an effective inhibitor of both amyloid-β aggregation and acetylcholinesterase (AChE). This balance is crucial for addressing Alzheimer's disease, where both amyloid plaques and cholinesterase activity play significant roles. The development of memoquin derivatives further explores this dual-functionality, highlighting the importance of multi-targeted approaches in Alzheimer's research (Bolognesi et al., 2011).

Memoquin in Preclinical Development

In preclinical studies, memoquin has shown promising results in enhancing cognitive function and addressing neurotoxicity. These studies, using mouse models of Alzheimer's disease, demonstrate its potential as a cognitive enhancer and highlight the effectiveness of a multi-target strategy in addressing the complex nature of cognitive dysfunction in Alzheimer’s (Capurro et al., 2013).

Future Directions

Memoquin has shown promise as a treatment for Alzheimer’s disease due to its multi-target profile . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting clinical trials to assess its efficacy and safety in humans .

properties

IUPAC Name

2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXVPJQOPRBXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Memoquin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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